molecular formula C54H66N4O17 B151517 Peroxyacetic acid uroporphyrin I CAS No. 134773-19-6

Peroxyacetic acid uroporphyrin I

Cat. No.: B151517
CAS No.: 134773-19-6
M. Wt: 1043.1 g/mol
InChI Key: KLYCXBRBYHTKKX-UHFFFAOYSA-N
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Description

Peroxyacetic acid uroporphyrin I is a porphyrin derivative identified in patients with congenital erythropoietic porphyria (CEP), a rare genetic disorder characterized by defects in heme biosynthesis. This compound is formed through the peroxidation of uroporphyrinogen I, a substrate that accumulates due to a deficiency in uroporphyrinogen III synthase . Structurally, it features a peroxyacetic acid substituent (-O-O-CO-CH3) on one of the acetic acid side chains of the uroporphyrin I macrocycle. Its presence in urine and plasma is pathognomonic for CEP, distinguishing it from hepatic porphyrias where porphyrin excretion occurs via bile .

Properties

CAS No.

134773-19-6

Molecular Formula

C54H66N4O17

Molecular Weight

1043.1 g/mol

IUPAC Name

2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3

InChI Key

KLYCXBRBYHTKKX-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC

Synonyms

PAU-1
peroxyacetic acid uroporphyrin I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Peroxyacetic acid uroporphyrin I belongs to a group of modified uroporphyrin derivatives found in CEP. Key structural analogs include:

  • Hydroxyacetic acid uroporphyrin I : Contains a hydroxylated acetic acid side chain (-OH-CH2-COO-) .
  • B-hydroxypropionic acid uroporphyrin I : Features a hydroxyl group on a propionic acid side chain (-OH-CH2-CH2-COO-) .
  • Meso-hydroxyuroporphyrin I : Hydroxylated at the meso position of the porphyrin ring .

Table 1: Structural and Functional Comparison

Compound Substituent Group Formation Mechanism Biological Presence Stability
This compound -O-O-CO-CH3 (acetic acid chain) Uroporphyrinogen I + H₂O₂ + iron Urine, plasma (CEP) Degrades via hydroxyl radicals
Hydroxyacetic acid uroporphyrin I -OH-CH₂-COO⁻ (acetic acid chain) Hydroxyl radical attack Urine, plasma (CEP) Stable under physiological conditions
Meso-hydroxyuroporphyrin I -OH (meso position) Oxidative modification of uroporphyrin I Urine (CEP) Susceptible to further oxidation

Formation Mechanisms

  • This compound: Generated enzymatically from uroporphyrinogen I in the presence of hydrogen peroxide (H₂O₂) and iron. This reaction is concentration-dependent (1–2 μM uroporphyrinogen I) and occurs exclusively on acetic acid side chains .
  • Hydroxylated derivatives : Formed via hydroxyl radicals produced during peroxidation. These radicals attack acetic or propionic acid side chains, leading to hydroxylated products .

Analytical Detection

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for distinguishing these compounds. For example:

  • This compound : Identified via liquid secondary ion mass spectrometry (LSIMS) with characteristic fragmentation patterns .
  • Meso-hydroxyuroporphyrin I : Requires methylation or ethylation for stabilization prior to mass spectrometry analysis .

Table 2: Analytical Techniques for Differentiation

Compound Key Analytical Method Diagnostic Marker (m/z) Reference
This compound HPLC-LSIMS 943.5 (methyl ester derivative)
Hydroxyacetic acid uroporphyrin I LC-MS/MS 929.4 (free acid form)
Meso-hydroxyuroporphyrin I FAB-MS (fast-atom bombardment) 915.3 (ethyl ester derivative)

Clinical and Therapeutic Implications

  • Pathogenic role : this compound contributes to photosensitivity in CEP by generating reactive oxygen species (ROS) upon light exposure .

Q & A

Q. What are the standard protocols for stabilizing uroporphyrin I in experimental solutions to prevent degradation during photodynamic therapy studies?

Uroporphyrin I is prone to degradation in strong acidic conditions (pH < 2) or under prolonged light exposure. To stabilize it:

  • Use alkaline buffers (pH > 9.5) to maintain solubility without degradation .
  • Store solutions in amber vials at -20°C to minimize photodegradation and thermal instability .
  • Monitor degradation via HPLC with fluorescence detection, comparing retention times and spectral profiles against reference standards .

Q. How do researchers differentiate between uroporphyrin I and III isomers in HPLC analysis for porphyria diagnosis?

Chromatographic separation relies on:

  • Column selection : Reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
  • Fluorescence detection : Uroporphyrin I and III exhibit distinct excitation/emission maxima (e.g., 405/615 nm vs. 395/605 nm) .
  • Retention time differences : Uroporphyrin I elutes earlier than III due to structural variations in side-chain carboxylation .

Q. What are the recommended methods for quantifying peroxyacetic acid (PAA) in reaction mixtures involving uroporphyrin I?

  • Iodometric titration : Measures active oxygen content via iodine release in acidic KI solutions .
  • HPLC-UV detection : Separates PAA from acetic acid and hydrogen peroxide using a hydrophilic interaction liquid chromatography (HILIC) column .
  • Caution : Avoid prolonged exposure to light or metals, which accelerate PAA decomposition .

Advanced Research Questions

Q. What strategies are recommended for reconciling contradictory data on the pro-oxidant versus antioxidant effects of peroxyacetic acid in uroporphyrin-mediated cellular models?

Contradictions may arise from:

  • Dose-dependent effects : Low PAA concentrations (10–50 µM) may act as antioxidants by scavenging ROS, while higher doses (>100 µM) induce oxidative stress .
  • Experimental design : Use controlled oxygen tension (e.g., hypoxia vs. normoxia) and include inhibitors like catalase to isolate PAA-specific effects .
  • Endpoint assays : Combine multiple metrics (e.g., lipid peroxidation, glutathione levels, and uroporphyrin I fluorescence quenching) to capture mechanistic nuances .

Q. How can researchers optimize reaction conditions to minimize peracetic acid-induced interference in mass spectrometry-based quantification of uroporphyrin I adducts?

  • Quenching agents : Add sodium thiosulfate to neutralize residual PAA before LC-MS/MS analysis .
  • Chromatographic separation : Use a zwitterionic HILIC column to resolve uroporphyrin I-PAA adducts from free uroporphyrin .
  • Stable isotope labeling : Synthesize deuterated uroporphyrin I as an internal standard to correct for matrix effects .

Q. What experimental approaches validate the role of uroporphyrin I as a biomarker for environmental toxin exposure in longitudinal studies?

  • Cohort design : Collect serial urine samples from populations exposed to heavy metals (e.g., lead, arsenic) and measure uroporphyrin I via LC-MS/MS .
  • Correlation analysis : Statistically link uroporphyrin I levels with toxin concentrations (e.g., atomic absorption spectroscopy for lead) .
  • Confounding factors : Adjust for porphyria diagnoses using genetic screening (e.g., UROS gene mutations) to exclude inherited metabolic disorders .

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